2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a methoxyphenoxy methyl group, making it a subject of interest for researchers exploring novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions. The methoxyphenoxy methyl group is then introduced via nucleophilic substitution reactions, often using reagents like methoxyphenol and formaldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular processes.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Triazolopyrimidines: A broader class of compounds that includes various derivatives with diverse applications in medicinal chemistry.
Uniqueness
2-[(4-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit CDKs with high specificity makes it a valuable candidate for developing targeted cancer therapies .
Properties
Molecular Formula |
C14H12N6O2 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H12N6O2/c1-21-9-2-4-10(5-3-9)22-7-12-17-14-11-6-16-18-13(11)15-8-20(14)19-12/h2-6,8H,7H2,1H3,(H,16,18) |
InChI Key |
OSCAKPUJYOIDRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C=NN4 |
Origin of Product |
United States |
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